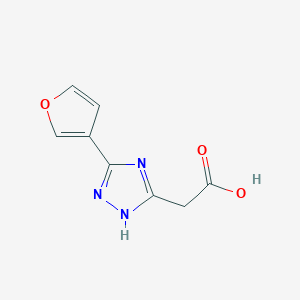

2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid

Description

Properties

IUPAC Name |

2-[3-(furan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c12-7(13)3-6-9-8(11-10-6)5-1-2-14-4-5/h1-2,4H,3H2,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXUFXITDSETTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NNC(=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid is a complex organic compound notable for its potential biological activities. This compound features a furan ring and a triazole moiety, which are significant in medicinal chemistry due to their diverse pharmacological properties. The molecular formula is C8H7N3O3, with a molecular weight of 193.16 g/mol. The compound has garnered attention for its potential applications in drug discovery and development.

| Property | Value |

|---|---|

| Molecular Formula | C8H7N3O3 |

| Molecular Weight | 193.16 g/mol |

| IUPAC Name | 2-[3-(furan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid |

| CAS Number | 2090849-53-7 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. Its mechanism involves the modulation of apoptotic pathways and cell cycle arrest.

- Antimicrobial Properties : The compound has shown efficacy against several bacterial strains, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Effects : There is evidence suggesting that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

A study focusing on the cytotoxic effects of this compound revealed significant activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 6.5 | Induction of apoptosis via caspase activation |

| U937 (Leukemia) | 8.0 | Cell cycle arrest at G1 phase |

| HCT116 (Colon Cancer) | 7.2 | Modulation of p53 pathway |

These findings indicate that the compound acts through multiple pathways to exert its anticancer effects.

Antimicrobial Properties

The antimicrobial activity was assessed against several pathogenic bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results suggest that the compound could be developed as an antibiotic agent.

Anti-inflammatory Effects

In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages, supporting its potential use in inflammatory conditions.

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The administration of this compound led to a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis and decreased proliferation markers in treated tumors.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. For example, derivatives of 2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid have shown effectiveness against various bacterial strains. A study published in Preprints highlighted that related triazole compounds demonstrated substantial antimicrobial activity and suggested further structural modifications to enhance efficacy .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. Research indicates that the introduction of furan groups can enhance the cytotoxic activity of triazole-based compounds against cancer cell lines. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation.

Fungicides

The compound's ability to inhibit fungal growth makes it a candidate for use as a fungicide. The triazole structure is known for its role in disrupting fungal cell membrane synthesis. Studies suggest that derivatives of this compound can be effective against plant pathogens, thereby protecting crops from diseases.

Polymer Chemistry

In materials science, the incorporation of triazole-containing compounds into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The unique interactions provided by the furan and triazole groups can lead to improved performance in various applications, including coatings and composites.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A recent study tested several derivatives of triazole compounds against common bacterial pathogens. The results indicated that modifications to the furan group significantly enhanced antibacterial activity compared to standard antibiotics.

Case Study 2: Agricultural Use

Field trials conducted with a formulation containing this compound showed a marked reduction in fungal infections on crops like wheat and corn. This suggests its viability as an environmentally friendly alternative to traditional fungicides.

Comparison with Similar Compounds

Thiophene vs. Furan Substitution

Replacing the furan-3-yl group with a thiophene-3-yl moiety (e.g., 2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid ) alters both electronic and steric properties. The thiophene analog exhibits a higher logP value (0.8 vs. ~0.5 for the furan derivative), suggesting improved lipophilicity. However, this substitution reduces antibacterial activity against Staphylococcus aureus (MIC: 6.1 µM for thiophene vs. 10.1–62.4 µM for furan derivatives) .

Phenyl Substitution

2-((5-Phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid (CAS: 194419-32-4) replaces the furan with a phenyl group and introduces a thioether linkage. Such analogs are often explored for anticonvulsant and antitumor applications rather than antibacterial use .

Functional Group Modifications

Sulfonyl vs. Acetic Acid Groups

The sulfonyl derivative 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfonyl)-N-acetamide demonstrates superior anti-exudative activity compared to the acetic acid variant. In a carrageenan-induced edema model, this compound (10 mg/kg) showed 42% inhibition, comparable to diclofenac sodium (8 mg/kg) . The sulfonyl group enhances hydrogen-bonding capacity (topological polar surface area: 127 Ų vs. 107 Ų for the acetic acid analog), which may improve target binding .

Potassium Salt Formation

The potassium salt of 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetic acid exhibits enhanced actoprotective activity, surpassing riboxin by 6.32% in physical endurance tests. This highlights the role of counterions in modulating bioavailability and efficacy .

Positional Isomerism

Positional changes in the triazole ring substituents significantly impact activity. For example, 5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl acetic acid (CAS: 80987-62-8) shows herbicidal activity due to the bulky benzodioxole group, which is absent in the furan-3-yl derivative. This compound’s larger size (molecular weight: 355.37 g/mol) and extended conjugation may favor interactions with plant enzymes .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Preparation Methods

Metal-Free Continuous-Flow Synthesis of 2-(3-Substituted-1H-1,2,4-triazol-1-yl)acetic Acids

A recent advancement in the synthesis of related triazole acetic acids involves a metal-free, continuous-flow process that allows efficient and sustainable construction of the triazole ring and side chain in a one-pot manner. This method is notable for:

- Avoiding chromatographic purification and isolation steps.

- Achieving high atom economy and selectivity.

- Safely controlling highly energetic intermediates.

- Providing higher yields compared to traditional batch methods.

Though the reported example focuses on 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, the methodology is adaptable to other 3-substituted triazoles, including those with furan substituents, by modifying the starting materials accordingly.

Multi-Step Synthesis via Hydrazinolysis and Heterocyclic Cyclization

Another approach involves classical organic synthesis steps:

- Starting from furan-3-carboxaldehyde or related furan derivatives.

- Reacting with hydrazine or hydrazine derivatives to form hydrazones.

- Cyclizing with acetic acid derivatives or esters to build the 1,2,4-triazole ring.

- Final hydrolysis or esterification steps to obtain the acetic acid functionality.

This method often requires careful optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Reaction Conditions and Optimization

| Step | Typical Reagents/Conditions | Notes |

|---|---|---|

| Formation of hydrazone | Furan-3-carboxaldehyde + hydrazine hydrate, ethanol, reflux | Forms intermediate for triazole ring closure |

| Cyclization to triazole | Acetic acid derivative (e.g., ethyl bromoacetate), base (K2CO3 or NaH), solvent (acetone or DMF), reflux | Alkylation and ring closure |

| Hydrolysis to acetic acid | Aqueous acid or base hydrolysis | Converts ester to free acid |

| Purification | Recrystallization or chromatography | Ensures compound purity |

Optimization studies have shown that using potassium carbonate as a base and acetone as a solvent under reflux conditions yields good conversion rates. The final hydrolysis step is critical for obtaining the free acid form with high purity.

Analytical Characterization Supporting Preparation

The synthesized compound is typically characterized by:

- Infrared Spectroscopy (IR): Identification of characteristic carboxylic acid (broad O-H stretch ~2500-3300 cm⁻¹) and triazole ring vibrations.

- Nuclear Magnetic Resonance (NMR): Proton and carbon spectra confirming the presence of furan and triazole protons and carbons, as well as the acetic acid side chain.

- Mass Spectrometry (MS): Molecular ion peak confirming molecular weight.

- Elemental Analysis: To verify the expected elemental composition.

These analyses confirm the successful synthesis and purity of the target compound.

Summary Table of Preparation Methods

Research Findings and Recommendations

- The continuous-flow method represents a significant advance, offering improved yield and environmental benefits, suitable for scale-up and rapid synthesis of diverse 1,2,4-triazole derivatives including furan-substituted analogs.

- Traditional batch synthesis remains valuable for laboratories lacking flow chemistry equipment, with established protocols for stepwise synthesis and purification.

- Further optimization of reaction parameters such as solvent choice, temperature, and base can enhance yields and reduce impurities.

- Analytical characterization is essential at each stage to confirm structure and purity, especially when modifying substituents like the furan ring.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid and its derivatives?

The synthesis typically involves cyclocondensation of thiosemicarbazides or thione precursors with appropriate reagents. For example, derivatives of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione can be synthesized by refluxing furan-containing intermediates with chloroacetamides in ethanol under basic conditions (e.g., KOH). Post-synthesis modifications, such as introducing sulfonyl or acyl groups, often employ refluxing with aldehydes or hydrazine derivatives in propan-2-ol or acetic acid .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?

Key techniques include:

- Elemental analysis (CHNS) to confirm stoichiometry.

- 1H-NMR for mapping proton environments, particularly the furan and triazole protons.

- Chromatographic mass spectrometry to verify molecular weight and fragmentation patterns.

- X-ray crystallography (using SHELX programs) for resolving crystal structures and confirming stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during cyclocondensation steps?

- Solvent choice : Propan-2-ol or ethanol enhances solubility of intermediates.

- Temperature control : Refluxing at 80–100°C for 1–4 hours ensures completion without decomposition.

- Catalysis : Basic conditions (e.g., KOH) facilitate nucleophilic substitution in thione-acetamide reactions.

- Stoichiometry : A 1:1 molar ratio of triazole-thione to chloroacetamide minimizes side products .

Q. What role does cation selection (e.g., potassium vs. sodium) play in modulating biological activity of triazole-acetic acid derivatives?

Cations influence solubility and ionic interactions with biological targets. For example, potassium salts of 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate exhibit 6.32% higher actoprotective activity than sodium salts, likely due to better membrane permeability. Morpholine-containing cations, however, sharply reduce efficacy due to steric hindrance .

Q. How can computational methods (DFT, molecular docking) predict reactivity or biological interactions?

- DFT studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess stability and reactivity. For example, HF/DFT methods have been used to analyze vibrational frequencies and charge distribution in triazole-acetic acid analogs.

- Molecular docking : Simulate binding affinities with target proteins (e.g., enzymes involved in inflammation or oxidative stress) to prioritize compounds for synthesis .

Q. How do structural modifications at the triazole ring influence physicochemical properties and bioactivity?

- Electron-withdrawing groups (e.g., nitro, chloro) on benzylidene substituents reduce actoprotective activity by destabilizing the molecule.

- Hydrophobic groups (e.g., 4-tert-butylphenyl) enhance lipophilicity, improving blood-brain barrier penetration.

- Sulfur vs. oxygen substitutions at the acetic acid moiety alter hydrogen-bonding capacity and metabolic stability .

Q. What strategies resolve discrepancies in biological activity data across in vitro and in vivo models?

- Dose-response profiling : Identify optimal concentrations that translate efficacy from cellular assays to animal models.

- Metabolic stability assays : Assess hepatic clearance to explain reduced in vivo activity.

- Structural analogs : Synthesize derivatives with varying substituents to isolate pharmacophore contributions. For instance, 4-chlorobenzylidene derivatives retain activity, while 3-nitrobenzylidene analogs show toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.